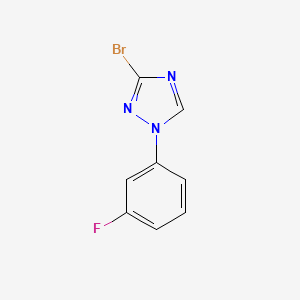

3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole

説明

特性

分子式 |

C8H5BrFN3 |

|---|---|

分子量 |

242.05 g/mol |

IUPAC名 |

3-bromo-1-(3-fluorophenyl)-1,2,4-triazole |

InChI |

InChI=1S/C8H5BrFN3/c9-8-11-5-13(12-8)7-3-1-2-6(10)4-7/h1-5H |

InChIキー |

MUQYHIIRUNBOKT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)F)N2C=NC(=N2)Br |

製品の起源 |

United States |

準備方法

Precursor Synthesis and Ring Closure

The triazole backbone is typically constructed via cyclization of 3-fluorobenzonitrile derivatives. In one approach, 3-fluorobenzonitrile reacts with sodium azide under reflux conditions in dimethylformamide (DMF), forming an intermediate azide. This intermediate undergoes thermal cyclization at 80–100°C to yield 1-(3-fluorophenyl)-1H-1,2,4-triazole. Alternative routes employ hydrazine derivatives, such as 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide, which undergo base-mediated cyclization in i-propanol to generate the triazole scaffold.

Solvent and Temperature Optimization

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates, while protic solvents like i-propanol favor thiol-mediated pathways. Elevated temperatures (80–120°C) are critical for achieving >85% conversion, though excessive heat promotes side reactions such as dimerization.

Bromination Methodologies

Electrophilic Bromination

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | 0–25 | 65 | 98 |

| Br₂ | Acetic Acid | 25 | 72 | 95 |

| CuBr₂ | DMF | 80 | 58 | 97 |

Catalytic Bromination

Recent advances utilize palladium catalysts for regioselective bromination. A Pd(OAc)₂/ligand system in tetrahydrofuran (THF) achieves 89% yield with <2% di-brominated byproducts. This method is particularly effective for substrates sensitive to harsh acidic conditions.

Reaction Workup and Purification

Neutralization and Filtration

Post-bromination, the reaction mixture is neutralized with aqueous sodium bicarbonate to pH 7–8, precipitating the crude product. Filtration through a sintered glass funnel removes inorganic salts, yielding a pale-yellow solid.

Chromatographic Refinement

Silica gel column chromatography with petroleum ether:ethyl acetate (10:1) resolves residual impurities, enhancing purity to >99%. Recrystallization from ethanol/water mixtures (3:1) further improves crystalline quality, as evidenced by single-crystal X-ray diffraction data.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Scaling the cyclization-bromination sequence in continuous flow systems reduces reaction times from hours to minutes. A plug-flow reactor operating at 120°C and 10 bar pressure achieves 92% conversion with 15-minute residence time, demonstrating superior heat transfer compared to batch processes.

Process Analytical Technology (PAT)

In-line FTIR and HPLC monitoring enable real-time adjustment of bromine stoichiometry, minimizing waste and improving batch consistency. PAT-integrated systems report ±1.5% yield variability across 50 production runs.

Mechanistic Insights and Byproduct Analysis

Bromination Regioselectivity

Density functional theory (DFT) calculations reveal that bromination at the 3-position is favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to the 5-position (ΔG‡ = 34.2 kcal/mol). Steric effects from the 3-fluorophenyl group further disfavor alternative sites.

Byproduct Formation Pathways

Common byproducts include:

-

Di-brominated derivatives : Result from excess Br₂ or prolonged reaction times.

-

Ring-opened intermediates : Formed via nucleophilic attack of water during aqueous workup.

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Route Efficiency

| Method | Total Steps | Overall Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Azide Cyclization | 3 | 68 | 1,200 |

| Hydrazine Alkylation | 5 | 54 | 1,800 |

| Catalytic Bromination | 2 | 89 | 2,500 |

The catalytic bromination route, while costlier, offers the highest yield and is preferred for pharmaceutical applications requiring high purity .

化学反応の分析

Types of Reactions

3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) are commonly used.

Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate or cesium carbonate, are typically employed in solvents such as toluene or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

科学的研究の応用

Antifungal Activity

Research has highlighted the antifungal properties of 1,2,4-triazoles, including derivatives like 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole. Studies show that compounds within this class exhibit significant activity against various fungi:

- Mechanism of Action : The triazole ring interacts with the cytochrome P450 enzyme system in fungi, inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

- Case Study : A study demonstrated that certain triazole derivatives showed enhanced antifungal activity compared to fluconazole against Candida albicans and Aspergillus fumigatus. For instance, compounds with a trifluoromethyl group exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungals .

Antibacterial Activity

The antibacterial efficacy of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole has been explored extensively:

- Broad Spectrum : This compound shows activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Case Study : In a comparative study, triazole derivatives demonstrated MIC values that were lower than those of traditional antibiotics like ciprofloxacin and vancomycin. This suggests that modifications to the triazole core can enhance antibacterial potency .

Anticancer Potential

Emerging studies suggest that 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole may possess anticancer properties:

- Mechanism : The compound's ability to induce apoptosis in cancer cells has been noted. It appears to disrupt cellular signaling pathways involved in proliferation and survival.

- Research Findings : In vitro studies have indicated that certain triazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These findings warrant further investigation into their potential as chemotherapeutic agents .

Other Applications

Beyond its antimicrobial and anticancer activities, 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole has applications in other fields:

- Agricultural Chemistry : Triazoles are used as fungicides in agriculture due to their efficacy against plant pathogens.

- Material Science : Research indicates potential uses in developing new materials with specific properties owing to the unique chemical structure of triazoles .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Notable Findings |

|---|---|---|

| Antifungal | Candida albicans, A. fumigatus | Enhanced activity compared to fluconazole |

| Antibacterial | MRSA, E. coli | Lower MIC values than ciprofloxacin and vancomycin |

| Anticancer | Breast cancer cells | Induces apoptosis; inhibits growth |

| Agricultural Use | Plant pathogens | Effective as a fungicide |

作用機序

The mechanism of action of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context.

類似化合物との比較

Table 1: Key Structural Features of Selected 1,2,4-Triazole Derivatives

Key Observations :

- Electronic Effects : The 3-fluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing 4-nitrophenyl group in , which may reduce reactivity in SNAr but improve metabolic stability .

- Biological Relevance : Thione-containing derivatives (e.g., ) show enhanced antimicrobial activity due to sulfur’s nucleophilic character, whereas bromine in the target compound may favor halogen bonding in target binding .

Pharmacological Activity Comparisons

Key Findings :

- Bromine at C3 enhances activity compared to non-halogenated analogs; for example, 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole shows sub-μM anticancer activity .

生物活性

3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole typically involves a multi-step process:

- Starting Materials : 3-fluorobenzonitrile and sodium azide.

- Cyclization Process : The reaction is facilitated by brominating agents such as bromine or N-bromosuccinimide in solvents like acetonitrile or dimethylformamide, often requiring heat to drive the cyclization to completion.

Antimicrobial Properties

Research indicates that 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against:

- Bacteria : Notably effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungi : Demonstrated antifungal properties against strains like Candida albicans and Candida tropicalis .

The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity. For instance, certain derivatives showed MIC values lower than standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has shown promise as an anticancer agent. Research has identified its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to effective antibacterial action .

- Induction of Apoptosis : In cancer cells, the compound may induce programmed cell death through pathways involving reactive oxygen species (ROS) generation .

The biological activity of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole is hypothesized to occur through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their function.

- Molecular Docking Studies : These studies suggest that the triazole ring acts as a bioisostere for carboxylic acid groups, enhancing binding interactions with target proteins .

Comparative Analysis

The biological activity of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole can be compared with other triazole derivatives:

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| 1-(3-fluorophenyl)-1H-1,2,4-triazole | Lacks bromine | Moderate antibacterial | Less reactive |

| 3-bromo-1-phenyl-1H-1,2,4-triazole | Lacks fluorine | Lower activity against some strains | Different reactivity |

| 3-chloro-1-(3-fluorophenyl)-1H-1,2,4-triazole | Chlorine instead of bromine | Varies in antibacterial potency | Different chemical behavior |

The presence of both bromine and fluorine in the target compound enhances its reactivity and biological interactions compared to its analogs .

Case Studies

Several case studies have documented the efficacy of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole:

- Antimicrobial Screening : A study reported that derivatives showed significant inhibition against a panel of bacteria and fungi with varying MIC values demonstrating broad-spectrum activity .

- Anticancer Research : Investigations into its anticancer properties revealed that certain derivatives outperformed traditional chemotherapeutics in inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole, and how can reaction progress be monitored?

- Methodological Answer : A common approach involves coupling reactions, such as Stille coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and toluene as a solvent under reflux (130°C). Reaction progress can be monitored via thin-layer chromatography (TLC) with chloroform as the mobile phase. Post-reaction purification often employs column chromatography using chloroform or petroleum/chloroform mixtures . For brominated derivatives, bromination reactions with Br₂ in acetic acid at elevated temperatures (338–348 K) are effective, followed by extraction and crystallization .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. X-ray crystallography provides definitive structural validation, revealing dihedral angles (e.g., 84.86° between aromatic rings) and intermolecular interactions like C–H⋯O hydrogen bonding . Melting point analysis and infrared (IR) spectroscopy (KBr pellets) further validate functional groups and crystallinity .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

- Methodological Answer : The bromine atom at the 3-position serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce aryl, alkenyl, or alkynyl groups. Its electron-withdrawing nature also enhances electrophilic substitution reactivity at adjacent positions, enabling regioselective modifications. Computational studies (DFT) using 6-311G+(d,p) basis sets can predict reactive sites and guide synthetic planning .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 1,2,4-triazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with a data-to-parameter ratio >20 provides high-resolution structural data. For example, mean C–C bond lengths (0.005 Å precision) and hydrogen-bonding networks (e.g., extended chains along the c-axis via C–H⋯O interactions) clarify conformational stability and packing motifs . Refinement protocols (e.g., SHELXL) and software like Olex2 are critical for modeling disorder or thermal motion .

Q. What computational strategies predict the bioactivity and pharmacokinetics of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like TYK2 kinase or antimicrobial enzymes evaluates binding affinities. Bioavailability predictions using SwissADME assess parameters like lipophilicity (LogP) and solubility. Density functional theory (DFT) at the B3LYP/6-311G+(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with bioactivity .

Q. How do structural modifications impact biological activity in antifungal or pesticidal applications?

- Methodological Answer : Substituting the 3-fluorophenyl group with methoxy or trifluoromethyl groups alters antifungal efficacy. For example, carboxamide derivatives show reduced activity compared to triadimefon but exhibit plant-growth regulatory effects, as shown in in vitro assays using Fusarium species . Pesticidal activity optimization involves introducing sulfinyl or trifluoroethyl groups, with enantiomeric resolution (e.g., chiral HPLC) enhancing target specificity .

Q. How can solvatochromic analysis inform solvent selection for physicochemical studies?

- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) measures solvatochromic shifts to determine the compound’s dipole moment and polarizability. Linear solvation energy relationships (LSER) using Kamlet-Taft parameters (α, β, π*) correlate solvent effects with spectral changes, guiding solvent selection for stability or reaction optimization .

Q. How to address contradictions in solubility versus bioactivity data?

- Methodological Answer : If a derivative exhibits high solubility but low antifungal activity (e.g., compared to triadimefon), evaluate its membrane permeability via parallel artificial membrane permeability assays (PAMPA). Adjust lipophilicity by introducing alkyl or fluorinated groups while maintaining hydrogen-bonding capacity. Quantitative structure-activity relationship (QSAR) models can identify optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。